
3-Bromo-2-methoxy-4-methylpyridine
Overview
Description
3-Bromo-2-methoxy-4-methylpyridine: is an organic compound with the molecular formula C7H8BrNO . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the second position, and a methyl group at the fourth position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-4-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-4-methylpyridine. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position .
Another method involves the preparation of 2-bromo-3-methoxypyridine, which can be further methylated to obtain this compound. This process involves the use of sodium hydroxide (NaOH) and liquid bromine, followed by methylation using appropriate reagents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom undergoes substitution reactions under specific conditions. For example:
Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
---|---|---|---|---|
Methoxylation | DMF, 100°C, 12h | NaOMe (28% in methanol) | 1.1 g† | |
Chlorine Substitution | HBr, NaNO₂, 0–35°C | Bromine, aqueous HBr | 1.7 g‡ |
†Starting from 3-bromo-2-chloro-4-methylpyridine.
‡Starting from 3-amino-2-chloro-4-methylpyridine.
- Mechanistic Insight : The methoxy group is introduced via nucleophilic displacement of chlorine using sodium methoxide in DMF, facilitated by the electron-withdrawing pyridine ring . Bromination of amino precursors involves diazotization followed by Sandmeyer-type substitution .
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling with arylboronic acids:
Substrate | Conditions | Catalysts/Base | Yield | Selectivity (4:3) | Reference |
---|---|---|---|---|---|
3-Bromopyridine | DMAc, 80°C, 15h | Pd(Pt-Bu)₃, KOH, 18-crown-6 | 72% | 14.4:1 | |
5-Bromo-2-methylpyridine | DMSO, 100°C, 24h | Pd(PPh₃)₄, K₃PO₄ | 55–90% | N/A |
- Key Findings :
Other Substitution Reactions
The bromine can be displaced by nucleophiles such as amines or thiols:
Reaction Type | Conditions | Reagents | Product | Reference |
---|---|---|---|---|
Amination | DMF, 60°C, 12h | Methylamine | 3-Amino-2-methoxy-4-methylpyridine | |
Thiolation | Ethanol, reflux | Thiourea, K₂CO₃ | 3-Thiol derivative |
- Mechanistic Notes :
- Amine substitution proceeds via SNAr, accelerated by the electron-withdrawing methoxy group.
- Thiolation requires basic conditions to deprotonate the thiol nucleophile.
Methyl Group Reactivity
The methyl group at the 4-position is typically inert under mild conditions but can undergo radical bromination at elevated temperatures.
Comparative Reactivity
Position | Reactivity Trend | Rationale |
---|---|---|
C3-Br | High (cross-coupling, SNAr) | Activated by adjacent methoxy group |
C2-OCH₃ | Moderate (direct substitution unlikely) | Electron-donating, stabilizes aromatic ring |
C4-CH₃ | Low (requires harsh conditions for reaction) | Electron-donating, deactivates ring |
Scientific Research Applications
3-Bromo-2-methoxy-4-methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-4-methylpyridine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylpyridine
- 3-Bromo-2-methylpyridine
- 2-Bromo-3-methoxypyridine
- 4-Bromo-2-methylpyridine
Uniqueness
3-Bromo-2-methoxy-4-methylpyridine is unique due to the specific arrangement of substituents on the pyridine ring. The combination of a bromine atom, methoxy group, and methyl group at distinct positions imparts unique chemical and physical properties, making it a valuable intermediate in various synthetic applications .
Biological Activity
3-Bromo-2-methoxy-4-methylpyridine (CAS No. 717843-51-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : CHBrN O
- Molecular Weight : 202.05 g/mol
- Structure : The compound features a pyridine ring with a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position.
Biological Activity Overview
This compound exhibits various biological activities, particularly in pharmacological applications. Its structural characteristics allow it to interact with several biological targets:
- Phosphodiesterase Inhibition : The compound has been investigated as a potential phosphodiesterase type 4 (PDE4) inhibitor, which is relevant in treating inflammatory diseases and conditions like asthma and COPD .
- GABA Receptor Modulation : It is also noted for its interaction with GABA receptors, specifically as a ligand for benzodiazepine sites on the GABA receptor, which may have implications in neuropharmacology .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting PDE4, this compound may increase intracellular cAMP levels, leading to anti-inflammatory effects.
- Receptor Binding : Its ability to bind to GABA receptors suggests potential anxiolytic or sedative effects, which are critical in treating anxiety disorders.
Case Study: PDE4 Inhibition
A study focused on the structure-activity relationship (SAR) of various pyridine derivatives indicated that modifications at specific positions significantly affected PDE4 inhibitory activity. The introduction of the bromine atom at the 3-position was found to enhance potency compared to analogous compounds lacking this substitution .
Table of Biological Activities
Additional Research Insights
Research has also explored the synthesis of analogues of this compound to enhance its pharmacokinetic properties and selectivity for targeted biological pathways. For instance, modifications to increase solubility and reduce toxicity have been pivotal in developing safer therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-2-methoxy-4-methylpyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A two-step approach is often employed: (1) Bromination of a pre-functionalized pyridine precursor (e.g., 2-methoxy-4-methylpyridine) using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. (2) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize temperature (0–25°C) and stoichiometry (1.1–1.3 eq Br source) to minimize di-substitution byproducts. Purity (>95%) can be confirmed via GC or HPLC .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- GC/HPLC : Assess purity using a polar column (e.g., DB-5) with flame ionization detection.
- NMR : Confirm substitution pattern (e.g., singlet for OCH₃ at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm).
- Mass Spectrometry (EI-MS) : Look for molecular ion peak at m/z 216 (C₇H₈BrNO⁺).
- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (irritant potential).
- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste.
- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination of methoxy-methylpyridine precursors be addressed?
- Methodological Answer : Regioselectivity is influenced by directing groups. The methoxy group at C2 directs electrophilic bromination to C5 (para to OCH₃), while the methyl group at C4 may sterically hinder C3. To favor C3 bromination:
- Use Lewis acids (e.g., FeBr₃) to polarize Br₂, enhancing electrophilicity.
- Employ low temperatures (−10°C) to slow competing pathways.
- Monitor reaction progress via TLC (hexane/EtOAc 4:1) to isolate intermediates .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) across literature?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Standardize characterization:
- Recrystallize from ethanol/water to obtain a single crystal phase.
- Use differential scanning calorimetry (DSC) to confirm melting points.
- Compare experimental data with computational predictions (e.g., COSMO-RS for solubility in DMSO/water) .
Q. How can this compound be utilized in cross-coupling reactions for complex heterocycle synthesis?
- Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Example protocol:
- Suzuki Coupling : React with arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in DMF/H₂O (3:1) at 80°C for 12h.
- Purification : Remove Pd residues via Celite filtration, followed by preparative HPLC.
- Validate products via HRMS and 2D NMR (NOESY for regiochemistry) .
Q. What computational tools are effective in predicting reactivity or spectroscopic profiles of this compound?
- Methodological Answer :
- DFT Calculations (Gaussian, ORCA) : Optimize geometry at B3LYP/6-31G* level to predict NMR shifts (GIAO method) and reaction transition states.
- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., chloroform) using AMBER force fields.
- Spectra Prediction : Compare experimental IR/Raman with computed spectra (e.g., using ADF software) .
Properties
IUPAC Name |
3-bromo-2-methoxy-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWSCHYDURCYOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620671 | |
Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717843-51-1 | |
Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=717843-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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